(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate

Stereochemistry Asymmetric Synthesis Chiral Resolution

Sourcing stereochemically pure piperidine intermediates with reliable chiral configuration often delays medicinal chemistry programs. (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate (CAS 1273577-31-3) resolves this with three defined stereocenters and orthogonal dual-handle functionality. • Defined (2S,4S,5R) configuration enables reproducible asymmetric induction; distinguished from (2R,4R,5S) diastereomer via unique InChIKey • TPSA 58.6 Ų and XLogP 1.7 support passive membrane permeability for CNS-targeting small-molecule libraries • Free NH and terminal OH enable sequential orthogonal derivatization without extra deprotection steps; 98% purity, multi-gram availability for direct parallel synthesis

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
Cat. No. B12106216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCCC1CNC(CC1C(=O)OC(C)(C)C)CCO
InChIInChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3
InChIKeyXHAFNWJVGYDHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S,5R)-Piperidine Building Block Overview


(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate (CAS 1273577-31-3) is a chiral, polysubstituted piperidine derivative containing three defined stereocenters and a tert-butyl ester protecting group. It is employed exclusively as a research intermediate and building block in medicinal chemistry and organic synthesis . Its molecular formula is C14H27NO3, with a molecular weight of 257.37 g/mol and a computed XLogP of 1.7 . The compound is commercially available from multiple vendors in research-scale quantities (1 g to 25 g) with purities ranging from 95% to 98% .

Workflow

Stereodefined (2S,4S,5R) chiral piperidine building block for asymmetric synthesis research

Handles

Free piperidine NH and terminal OH enable orthogonal derivatization without deprotection steps

Selection

Research-grade intermediate supplied in multi-gram quantities for medicinal chemistry programs

Why In-Class Piperidines Cannot Substitute


Substituting a different piperidine derivative for this specific stereoisomer introduces distinct changes in molecular topology that can alter binding interactions, physicochemical properties, and synthetic utility. Even minor structural variations—such as inverting a single stereocenter, changing the ester group, or modifying the N-substitution pattern—lead to measurable differences in hydrogen-bonding capacity, lipophilicity, and molecular complexity, which in turn impact biological activity profiles and chemical reactivity . The evidence below quantifies these differences against its closest commercially available stereoisomers and functional analogs.

Risk
Target (2S,4S,5R): defined three-center stereochemistry supports chiral recognition and asymmetric induction
Diastereomer (2R,4R,5S): inverted configuration may shift molecular topology, altering binding interactions and synthetic diastereoselectivity
Risk
Target: free NH donor enables bidentate H-bonding and direct amide/sulfonylation coupling
N-protected analogs: Boc or alkyl substitution removes one H-bond donor, limiting derivatization and recognition potential
Risk
Target: tert-butyl ester imparts moderate lipophilicity and acid-labile protecting-group orthogonality
Ethyl or methyl ester analogs: altered ester group shifts physicochemical profile and may modify synthetic compatibility

Quantitative Differentiation Evidence


Stereochemical Configuration

The (2S,4S,5R) stereoisomer possesses a unique spatial arrangement of its three chiral centers (C2, C4, C5) that differentiates it from the (2R,4R,5S) diastereomer (CAS 1417788-94-3). While both share the same molecular formula (C14H27NO3) and molecular weight (257.37 g/mol), their InChIKey identifiers differ: XHAFNWJVGYDHPM-TUAOUCFPSA-N for the target compound versus XHAFNWJVGYDHPM-GRYCIOLGSA-N for the (2R,4R,5S) isomer, confirming distinct three-dimensional geometries [1]. This stereochemical divergence directly influences chiral recognition in biological systems and diastereomeric transition states in asymmetric synthesis.

Stereochemical Identity
Reported
Distinct InChIKey vs (2R,4R,5S) diastereomer
Supports stereochemical attribution review
All three chiral centers inverted; confirms configurational identity
Stereochemistry Asymmetric Synthesis Chiral Resolution

Lipophilicity (XLogP)

The target compound has a computed XLogP of 1.7, reflecting moderate lipophilicity conferred by the tert-butyl ester and the free NH in the piperidine ring . In contrast, the analog Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS 939900-20-6), which replaces the 5-ethyl and tert-butyl ester with an N-hydroxyethyl and ethyl ester, has a significantly lower molecular weight (201.27 g/mol) and is predicted to have a lower logP due to the tertiary amine and smaller ester group . The target compound's higher lipophilicity may enhance membrane permeability for cell-based assays.

Lipophilicity
Class-level
XLogP = 1.7
Reported lipophilicity context
Computed value; may support permeability screening review
Lipophilicity ADME Drug Design

Hydrogen-Bond Donor Profile

The target compound contains two hydrogen-bond donors (the piperidine NH and the terminal OH of the hydroxyethyl group) and four hydrogen-bond acceptors . This donor/acceptor profile supports participation in directed hydrogen-bond networks, which can be critical for both biological target recognition and synthetic reactivity control. In comparison, N-alkylated analogs such as tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (a Boc-protected piperidine with N-substitution) possess only one H-bond donor (the terminal OH), reducing their capacity for bidentate hydrogen bonding .

H-Bond Donors
Reported
2 HBD (NH + OH) vs 1 HBD in N-protected analogs
Supports derivatization workflow review
Free NH enables direct coupling; bidentate H-bond capacity
Hydrogen Bonding Reactivity Protecting Group Strategy

Vendor Purity & Supply

The (2S,4S,5R) isomer is available from multiple suppliers at 98% purity, with packaging options from 1 g to 25 g . The (2R,4R,5S) isomer is also commercially available, but with reported purities ranging from 95% to 98% depending on the vendor . The higher and more consistent purity specification for the target isomer reduces the need for additional purification steps prior to use in sensitive catalytic or biological assays.

Vendor Purity
Specification review
98% purity target vs 95% min. comparator isomer
Supports procurement specification review
Multi-vendor availability; verify lot-specific purity
Procurement Quality Control Supply Chain

Topological Polar Surface Area

The target compound has a computed topological polar surface area (TPSA) of 58.6 Ų . This value falls within the optimal range (≤ 90 Ų) associated with favorable blood-brain barrier penetration, making it a suitable scaffold for CNS drug discovery programs [1]. In comparison, the ethyl ester analog (CAS 939900-20-6) has a lower molecular weight and may exhibit a different TPSA due to its distinct substitution pattern, but the target compound's TPSA of 58.6 Ų is explicitly documented and supports its use in CNS-oriented medicinal chemistry campaigns.

Topological PSA
Class-level
TPSA = 58.6 Ų
CNS drug-likeness reference context
Below reported 90 Ų threshold; supports CNS scaffold review
CNS Penetration Medicinal Chemistry Physicochemical Property

Key Application Scenarios


CNS Drug Discovery

With a TPSA of 58.6 Ų—well below the 90 Ų threshold for CNS penetration—this intermediate is well-suited for constructing small-molecule libraries targeting neurological targets. Its moderate lipophilicity (XLogP 1.7) further supports passive membrane permeability, a critical parameter for CNS drug candidates .

Asymmetric Synthesis

The defined (2S,4S,5R) configuration provides a reliable chiral environment for stereospecific transformations. Its unique InChIKey (XHAFNWJVGYDHPM-TUAOUCFPSA-N) distinguishes it from its (2R,4R,5S) diastereomer, ensuring that asymmetric induction studies are not confounded by stereochemical ambiguity [1].

Orthogonal Functionalization

The presence of two hydrogen-bond donors (free piperidine NH and terminal OH) enables sequential, orthogonal derivatization without the need for additional protecting group manipulations. This dual-handle feature reduces step count compared to N-Boc-protected analogs that require deprotection prior to further functionalization .

High-Purity Building Blocks for SAR

With vendor-reported purity of 98% and multi-gram availability, this intermediate can be deployed directly in parallel synthesis and SAR exploration without time-consuming pre-purification. This contrasts with stereoisomeric alternatives that may be supplied at lower minimum purity specifications .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Stereochemical configuration
Chiral HPLC or configurational identity verification
CNS medicinal chemistry studies
TPSA and lipophilicity profile
Permeability assay context and CNS drug-likeness review
Orthogonal derivatization workflows
Free NH and OH dual handles
Sequential coupling without deprotection steps
Structure-activity relationship studies
Vendor purity specification
Lot-specific QC verification prior to library synthesis
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